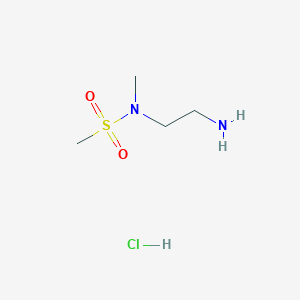

N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride

Overview

Description

N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride, also known as MEMS, is an organic compound used in a variety of scientific applications. It is a non-toxic and non-irritant compound that is easily synthesized and is soluble in both water and organic solvents. MEMS has been used in a variety of research studies due to its wide range of applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for MEMS.

Scientific Research Applications

Synthesis Techniques

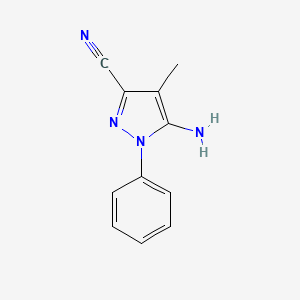

N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride plays a role in the synthesis of chemical compounds. A general and efficient method for the direct N-monomethylation of aromatic primary amines, including arylamines, arylsulfonamides, and amino-azoles using methanol as a methylating agent, showcases the compound's utility in synthetic chemistry. This process, facilitated by a [Cp*IrCl2]2/NaOH system, is notable for its low catalyst loading, broad substrate scope, and excellent selectivities, highlighting the compound's relevance in creating derivatives with desired chemical properties (Li et al., 2012).

Chemical Reactions and Properties

The compound's involvement in producing monosubstituted guanidines from primary amines and aminoiminomethanesulfonic acid at 20°C indicates its potential in generating guanidine derivatives, which are important in various chemical syntheses (Kim et al., 1988). Additionally, the study on buffer interactions, including solubilities and transfer free energies of related buffers from water to aqueous ethanol solutions, sheds light on the compound's physicochemical properties and its relevance in understanding buffer systems in biochemical and pharmaceutical formulations (Taha & Lee, 2010).

Thermodynamic Studies

Research on the thermodynamics of the dissociation of aminomethanesulfonic acid and its derivatives in aqueous solutions provides insights into the temperature's effect on thermodynamic functions of dissociation, which is crucial for understanding the stability and reactivity of these compounds under different conditions (Khoma, 2017).

Application in Drug Metabolism

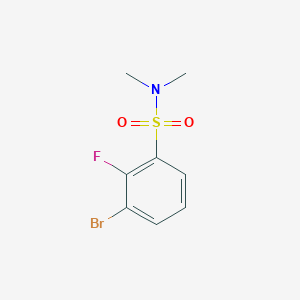

The application of biocatalysis to drug metabolism, specifically the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis, demonstrates the compound's utility in producing sufficient amounts of mammalian metabolites for structural characterization by NMR. This approach aids in understanding drug metabolism and developing analytical standards for clinical investigations (Zmijewski et al., 2006).

Mechanism of Action

Mode of Action

It is known to be a monomer for polymerization reactions . It may interact with its targets to initiate polymerization, leading to the formation of polymers.

Biochemical Pathways

It is known to be used in the synthesis of polymers for nucleic acid complexation and polyplex formation , which suggests it may influence pathways related to nucleic acid metabolism and transport.

Result of Action

As a monomer for polymerization reactions, it may contribute to the formation of polymers that have various applications, including nucleic acid complexation and polyplex formation .

properties

IUPAC Name |

N-(2-aminoethyl)-N-methylmethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2S.ClH/c1-6(4-3-5)9(2,7)8;/h3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDMJZRNRCNOOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)S(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60716716 | |

| Record name | N-(2-Aminoethyl)-N-methylmethanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

778572-84-2 | |

| Record name | N-(2-Aminoethyl)-N-methylmethanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

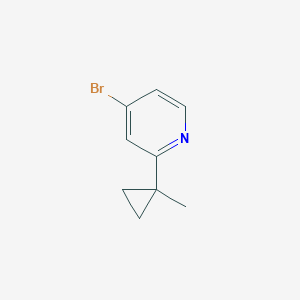

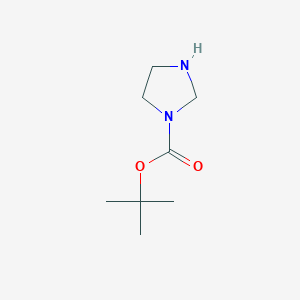

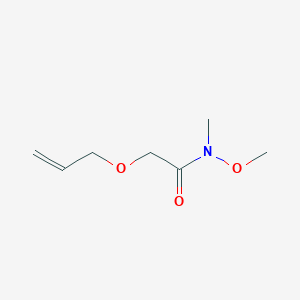

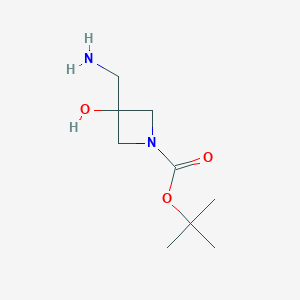

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

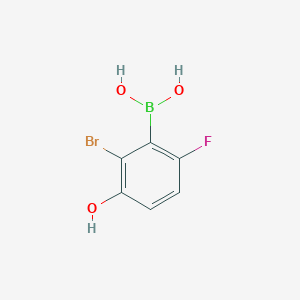

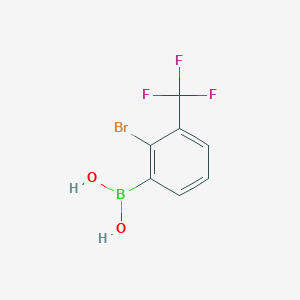

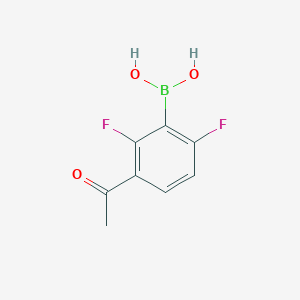

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1525907.png)